molecular formula C14H14FN3OS B2820532 (Z)-5-(2-fluorobenzylidene)-2-(piperazin-1-yl)thiazol-4(5H)-one CAS No. 941943-69-7

(Z)-5-(2-fluorobenzylidene)-2-(piperazin-1-yl)thiazol-4(5H)-one

Cat. No.: B2820532
CAS No.: 941943-69-7
M. Wt: 291.34
InChI Key: ZVLDKAGGULQIPV-XFXZXTDPSA-N
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Description

(Z)-5-(2-fluorobenzylidene)-2-(piperazin-1-yl)thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(2-fluorobenzylidene)-2-(piperazin-1-yl)thiazol-4(5H)-one typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Fluorobenzylidene Group: The fluorobenzylidene group can be introduced via a Knoevenagel condensation reaction between 2-fluorobenzaldehyde and the thiazole derivative.

    Attachment of the Piperazine Moiety: The piperazine group can be attached through nucleophilic substitution reactions, where the thiazole derivative reacts with piperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the fluorobenzylidene group, converting it to a fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Fluorobenzyl derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-(2-fluorobenzylidene)-2-(piperazin-1-yl)thiazol-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-5-(2-fluorobenzylidene)-2-(piperazin-1-yl)thiazol-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-5-(2-chlorobenzylidene)-2-(piperazin-1-yl)thiazol-4(5H)-one: Similar structure with a chlorine atom instead of a fluorine atom.

    (Z)-5-(2-bromobenzylidene)-2-(piperazin-1-yl)thiazol-4(5H)-one: Similar structure with a bromine atom instead of a fluorine atom.

    (Z)-5-(2-methylbenzylidene)-2-(piperazin-1-yl)thiazol-4(5H)-one: Similar structure with a methyl group instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in (Z)-5-(2-fluorobenzylidene)-2-(piperazin-1-yl)thiazol-4(5H)-one imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents.

Properties

IUPAC Name

(5Z)-5-[(2-fluorophenyl)methylidene]-2-piperazin-1-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3OS/c15-11-4-2-1-3-10(11)9-12-13(19)17-14(20-12)18-7-5-16-6-8-18/h1-4,9,16H,5-8H2/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLDKAGGULQIPV-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=O)C(=CC3=CC=CC=C3F)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)C2=NC(=O)/C(=C/C3=CC=CC=C3F)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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